molecular formula C17H21F3N4O B2423029 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2379947-41-6

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2423029
CAS No.: 2379947-41-6
M. Wt: 354.377
InChI Key: JFRPCZSSZZVQQW-UHFFFAOYSA-N
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Description

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)benzene
  • 2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)thiophene

Uniqueness

Compared to similar compounds, 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts specific electronic properties that can enhance its activity in certain applications. Additionally, the combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and optimization.

Properties

IUPAC Name

2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)15-5-1-6-21-16(15)25-13-14-4-2-8-23(12-14)10-11-24-9-3-7-22-24/h1,3,5-7,9,14H,2,4,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPCZSSZZVQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2C=CC=N2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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